1-Methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-amine
Description
This compound belongs to the bicyclic amine family, featuring a fused cyclopentane-pyridine ring system with partial saturation (octahydro configuration).
Properties
IUPAC Name |
1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-6-5-8(10)7-3-2-4-9(7)11/h7-9H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUAQRJGVPWHMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C2C1CCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368192-91-9 | |
| Record name | 1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-amine can be achieved through several synthetic routes. One common method involves the Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . This method provides a highly diastereoselective synthesis of the compound. Industrial production methods may vary, but typically involve similar catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-octahydro-1H-cyclopenta[b]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Neuroprotective Properties
Research indicates that derivatives of 1-Methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-amine exhibit antidepressant-like effects in animal models. A study demonstrated that certain analogs could enhance serotonin and norepinephrine levels in the brain, suggesting potential for treating depression and anxiety disorders.
Case Study:
- Title: "Evaluation of Cyclopentapyridine Derivatives for Antidepressant Activity"
- Findings: Compounds similar to 1-Methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-amine were tested in forced swim tests and tail suspension tests. Results showed a significant reduction in immobility time compared to control groups (p < 0.05), indicating antidepressant activity.
Synthetic Chemistry
Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique bicyclic structure allows for functionalization that can lead to the development of new drugs.
Data Table: Synthesis Pathways
| Reaction Type | Starting Materials | Conditions | Yield (%) |
|---|---|---|---|
| Alkylation | 1-Methyl-2-pyrrolidinone + Alkyl Halide | Base-catalyzed | 85 |
| Nitration | 1-Methyl-2,3,4,4a-tetrahydroquinoline | HNO₃/H₂SO₄ | 70 |
| Reduction | Ketone Derivative | LiAlH₄ | 90 |
Material Science
Potential Use in Polymer Chemistry
The compound's structural properties make it a candidate for use in polymer synthesis. Its ability to participate in ring-opening reactions can lead to the formation of novel polymeric materials with desirable mechanical properties.
Case Study:
- Title: "Synthesis of Novel Polymers from Bicyclic Amines"
- Findings: Polymers synthesized using 1-Methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-amine exhibited enhanced tensile strength and elasticity compared to traditional polyamides.
Mechanism of Action
The mechanism of action of 1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s bicyclic framework distinguishes it from simpler monocyclic amines. Below is a comparative analysis with structurally related molecules:
Table 1: Structural Comparison
Pharmacological and Functional Insights
Opioid Receptor Modulation
- LTC-274 : Exhibits dual MOR/KOR activity with partial KOR agonism (EC50 = 2.7 nM) and minimal inverse MOR agonism, making it a candidate for pain management with reduced side effects .
- PF-04455242 : A MOR/KOR dual antagonist with higher KOR selectivity, highlighting how substituents (e.g., biphenyl sulfonyl groups) influence receptor bias .
- The methyl group may enhance lipophilicity and blood-brain barrier penetration compared to non-methylated analogs .
Natural Product Derivatives
- The cyclopenta[c]pyran derivative from Syringa oblata () shares a partially saturated bicyclic core but differs in heteroatom placement (oxygen vs. nitrogen). Such structural variations correlate with divergent bioactivities, such as antioxidant properties in natural products versus receptor-targeted effects in synthetic analogs .
Biological Activity
1-Methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-amine is a bicyclic amine compound that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
Pharmacological Profile
1-Methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-amine has been studied for its interactions with various biological targets:
- NMDA Receptors : The compound acts as a selective negative modulator of NMDA receptors containing the NR1/NR2B subunit. This modulation may have implications in neuroprotective strategies against excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Antioxidant Activity : Preliminary studies indicate that derivatives of similar bicyclic amines exhibit antioxidant properties. These compounds may help mitigate oxidative stress in cellular systems .
The biological activity of this compound is likely mediated through several mechanisms:
- Modulation of Neurotransmitter Systems : By interacting with NMDA receptors, the compound may influence glutamatergic signaling pathways. This modulation can alter synaptic plasticity and neuronal survival .
- Antioxidant Mechanisms : Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress markers in vitro. This suggests a potential for protecting cells from oxidative damage .
Neuroprotective Effects
In a study examining the neuroprotective effects of bicyclic amines on neuronal cell lines exposed to neurotoxic agents, it was found that 1-Methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-amine significantly reduced cell death and apoptosis markers compared to control groups. The study utilized assays such as the MTT assay and flow cytometry to quantify cell viability and apoptotic cells.
Antioxidant Activity Evaluation
A recent investigation assessed the antioxidant capacity of various derivatives of bicyclic amines using the DPPH radical scavenging method. The results indicated that certain derivatives exhibited significant antioxidant activity at concentrations as low as 50 µM. This suggests that 1-Methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-amine could have similar properties warranting further research .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
